Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
Description
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS: 1802489-57-1) is a halogenated pyrrole derivative with a molecular formula of C₆H₈BrClN₂O₂ and a molecular weight of 255.50 g/mol . It features a bromo substituent at the 4-position, an amino group at the 1-position, and a methyl carboxylate group at the 2-position of the pyrrole ring, stabilized as a monohydrochloride salt. This compound is typically stored under dry, room-temperature conditions and carries hazard warnings for skin/eye irritation and toxicity (H302, H315, H319, H332, H335) .
Zhejiang Jiuzhou Chem Co., Ltd. produces this compound in GMP-certified facilities, utilizing advanced peptide synthesis and purification technologies, ensuring high purity and compliance with international standards . Its primary applications include serving as an intermediate in pharmaceutical and organic synthesis, though specific biological activities remain undocumented in the provided evidence.
Properties
IUPAC Name |
methyl 1-amino-4-bromopyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c1-11-6(10)5-2-4(7)3-9(5)8;/h2-3H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHIVXQAZCNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common synthetic route includes:
Bromination: A pyrrole derivative is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst.
Amination: The esterified product undergoes amination using ammonia or an amine source under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrole derivative, while oxidation can produce a pyrrole-2-carboxylic acid derivative.
Scientific Research Applications
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrole Derivatives
(a) 9-Bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one
- Structure: A fused pyrroloacridinone system with bromo and 4-chlorophenyl substituents.
- Properties : Melting point: 192–194°C; IR bands at 1705 cm⁻¹ (ketone) and 740 cm⁻¹ (C-Br stretch) .
- Comparison: Unlike the target compound, this derivative lacks an amino group and hydrochloride salt but features a rigid polycyclic framework.
(b) 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- Structure : A pyrrolopyridine derivative with bromo and methyl groups.
- Properties : Typically 98% pure; used in medicinal chemistry for kinase inhibition studies .
- Comparison : The absence of a carboxylate group and hydrochloride salt reduces polarity compared to the target compound. Both compounds, however, are valuable intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo group .
Amino-Substituted Heterocycles
(a) Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
- Structure: Chromene scaffold with bromophenyl, amino, and cyano groups.
- Properties : IR bands at 3464 cm⁻¹ (NH₂) and 2204 cm⁻¹ (CN); LCMS m/z: 277 [M]⁻ .
- Comparison: The chromene core introduces different electronic properties compared to pyrrole. Both compounds feature bromo and amino groups, but the target compound’s hydrochloride salt enhances aqueous solubility, whereas Compound 1L’s hydroxyl and cyano groups may favor hydrogen bonding .
Monohydrochloride Salts in Pharmaceuticals
(a) Cefdinir Monohydrochloride
- Structure : A cephalosporin antibiotic with a complex bicyclic system and hydrochloride salt.
- Properties : Molecular formula C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O ; used for bacterial infections .
- Comparison : Both compounds utilize hydrochloride salts to improve stability and solubility. However, cefdinir’s β-lactam ring and thiazole moiety confer distinct reactivity and biological activity .
(b) Ondansetron Hydrochloride
- Structure : A carbazolone derivative with a methylimidazole group and hydrochloride salt.
- Properties : Used as a 5-HT3 receptor antagonist; molecular formula C₁₈H₁₉N₃O·HCl·2H₂O .
- Comparison : Ondansetron’s tricyclic system contrasts with the target compound’s simple pyrrole ring. Both hydrochloride salts enhance bioavailability, but ondansetron’s clinical use highlights the importance of salt forms in drug development .
Comparative Data Table
Research Findings and Insights
- Synthetic Utility : The bromo group in the target compound enables palladium-catalyzed cross-coupling reactions, akin to other halogenated pyrroles .
- Salt Advantages : The hydrochloride salt improves crystallinity and solubility, a feature shared with pharmaceuticals like cefdinir and ondansetron .
- Safety Profile : The compound’s hazard profile (e.g., H315, H319) aligns with halogenated organics, necessitating handling protocols similar to bromophenyl chromenes .
Biological Activity
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS No. 1802489-57-1) is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a bromine atom, an amino group, and a carboxylate moiety. The synthesis typically involves:
- Bromination : A pyrrole derivative is brominated using bromine or N-bromosuccinimide (NBS).
- Esterification : The brominated pyrrole undergoes esterification with methanol.
- Amination : Finally, amination with ammonia or an amine source yields the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and amino group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity .
Antimicrobial Activity
Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole-based compounds can inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 protein, which is essential for mycolic acid biosynthesis in bacterial cell walls .
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 > µg/mL) |
|---|---|---|
| Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate | < 0.016 | > 64 |
| Related Pyrrole Derivative | < 0.016 | > 64 |
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. In vitro studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated. The structure–activity relationship (SAR) studies indicate that modifications on the pyrrole ring can significantly influence inhibitory potency .
Safety and Toxicology
This compound is classified under several hazard categories due to its acute toxicity upon oral ingestion and potential skin irritation. The GHS classification includes:
- Acute toxicity (oral) : Category 4
- Skin corrosion/irritation : Category 2
- Serious eye damage/eye irritation : Category 2A .
Research Applications
This compound serves as a vital building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique structure allows for further modifications that can lead to enhanced biological activities or new functionalities.
Case Studies
A notable study demonstrated the effectiveness of pyrrole derivatives against drug-resistant tuberculosis strains, highlighting their potential as new anti-TB agents . These findings underscore the importance of continued research into the biological activities of this compound.
Q & A
Basic: What are the key spectroscopic and crystallographic methods for characterizing this compound?
Answer:
To confirm the structure and purity of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride, researchers should employ:
- X-ray crystallography using programs like SHELXL for structural refinement and ORTEP for visualizing anisotropic displacement parameters .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding motifs, particularly focusing on the amino and bromo groups.
- Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, especially for bromine (²⁷.9% natural abundance for ⁷⁹Br/⁸¹Br).
- Thermogravimetric analysis (TGA) to assess stability of the hydrochloride salt form under varying temperatures .
Advanced: How can researchers resolve contradictions in hydrogen-bonding patterns observed in different crystal forms?
Answer:
Discrepancies in hydrogen-bonding networks often arise from polymorphism or solvent inclusion. To address this:
- Perform graph set analysis (as described by Etter’s formalism) to categorize hydrogen bonds into discrete patterns (e.g., D, R, or C motifs) .
- Use SHELXL’s TWIN/BASF commands to model twinned crystals or disorder, ensuring refinement accounts for overlapping electron density .
- Compare Hirshfeld surfaces across polymorphs to quantify intermolecular interactions (e.g., Br···H vs. N–H···O contacts) using software like CrystalExplorer .
Basic: What synthetic strategies are recommended for introducing the bromo substituent at the 4-position of the pyrrole ring?
Answer:
The bromination step requires careful regioselectivity:
- Use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) under inert conditions to avoid over-bromination.
- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates (e.g., bromo-pyrrole adducts).
- Post-synthesis, purify via recrystallization from ethanol/water to isolate the hydrochloride salt, ensuring minimal residual succinimide byproducts .
Advanced: How can computational tools improve synthetic route design for halogenated pyrrole derivatives?
Answer:
- Apply retrosynthetic analysis using databases like Reaxys or Pistachio to identify viable precursors (e.g., methyl pyrrole carboxylate intermediates) .
- Optimize reaction conditions (solvent, catalyst) via density functional theory (DFT) calculations to predict activation barriers for bromination or esterification steps.
- Validate proposed routes experimentally with high-throughput screening to assess yield and purity under varying parameters (pH, temperature) .
Basic: What quality control measures are critical for ensuring batch consistency in academic synthesis?
Answer:
- HPLC-PDA with a C18 column (ACN/water gradient) to quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts).
- Elemental analysis (CHNS) to verify stoichiometry of the hydrochloride salt.
- Powder X-ray diffraction (PXRD) to confirm crystallinity and batch-to-batch reproducibility .
Advanced: How can anisotropic displacement parameters (ADPs) refine the structural model of this compound?
Answer:
- In SHELXL, refine ADPs using the RIGU restraint to prevent over-parameterization, particularly for the bromine atom (high electron density).
- Analyze ORTEP ellipsoids to identify thermal motion trends (e.g., librational motion in the pyrrole ring) .
- Cross-validate ADPs with DFT-calculated vibrational frequencies to distinguish static disorder from dynamic motion .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use fume hoods and nitrile gloves to avoid inhalation or dermal contact, as hydrochloride salts can irritate mucous membranes .
- Store in air-tight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group.
- Dispose of waste via neutralization with sodium bicarbonate followed by incineration .
Advanced: How do solvent polarity and counterion choice influence crystallization outcomes?
Answer:
- Polar solvents (e.g., MeOH/H₂O) favor ion-pair interactions , stabilizing the hydrochloride salt. Non-polar solvents may yield solvated forms.
- Screen counterions (e.g., chloride vs. tosylate) using the High-Throughput Crystallization (HTX) platform to modulate crystal packing and solubility .
- Analyze Cambridge Structural Database (CSD) entries for analogous compounds to predict preferred crystallization solvents .
Basic: How can researchers validate the absence of racemization in the amino group during synthesis?
Answer:
- Use chiral HPLC with a cellulose-based column to confirm enantiopurity.
- Perform circular dichroism (CD) spectroscopy to detect optical activity in the amino group .
- Compare experimental X-ray Flack parameter values with theoretical models to rule out racemization in the crystal lattice .
Advanced: What strategies mitigate halogen exchange (Br → Cl) during HCl salt formation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
